

Application Notes and Protocols: L-371,257

Solubility in DMSO

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Compound of Interest

Compound Name: L-371,257

Cat. No.: B1673725

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-371,257 is a potent and selective non-peptide antagonist of the oxytocin receptor (OXTR)[1][2]. It exhibits high affinity for the human oxytocin receptor, with a K_i value of 4.6 nM, and displays over 800-fold selectivity over the human arginine vasopressin receptors V1a and V2[1]. As an orally bioavailable compound with poor blood-brain barrier penetration, **L-371,257** is a valuable tool for studying the peripheral effects of oxytocin receptor antagonism[2][3]. Its potential therapeutic applications are being explored, particularly in the context of premature labor[2]. Accurate and reproducible preparation of **L-371,257** solutions is critical for reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving **L-371,257** for in vitro studies.

Quantitative Solubility Data

The solubility of **L-371,257** in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data. It is important to note that slight variations may exist between different batches of the compound.

Supplier/Source	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Conditions
R&D Systems / Tocris Bioscience	2.54	5	With gentle warming and sonication[1]
MedchemExpress	8.33	16.41	Requires sonication[3] [4]

Note: The molecular weight of **L-371,257** is 507.59 g/mol [1].

Experimental Protocols

Protocol 1: Preparation of a Saturated Stock Solution in DMSO

This protocol describes a general method for preparing a saturated stock solution of **L-371,257** in DMSO.

Materials:

- **L-371,257** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Water bath sonicator
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes

Procedure:

- Weighing the Compound: Accurately weigh the desired amount of **L-371,257** powder in a sterile microcentrifuge tube.

- Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (refer to the table above). For example, to prepare a 5 mM solution, add 394 μ L of DMSO to 1 mg of **L-371,257**.
- Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
- Warming and Sonication: As recommended by suppliers, gentle warming and sonication can aid in complete dissolution[1].
 - Place the tube in a water bath sonicator pre-heated to 37°C.
 - Sonicate for 10-15 minutes, or until the solution becomes clear. Visually inspect the solution to ensure no solid particles remain.
- Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 μ m syringe filter.
- Storage: Store the stock solution at -20°C or -80°C for long-term stability. MedchemExpress suggests that in solvent, **L-371,257** is stable for 6 months at -80°C and 1 month at -20°C[3]. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of **L-371,257** Solubility in DMSO

This protocol outlines a method to experimentally determine the solubility of **L-371,257** in DMSO.

Materials:

- **L-371,257** powder
- Anhydrous DMSO
- Vortex mixer
- Water bath sonicator
- Thermomixer or shaking incubator

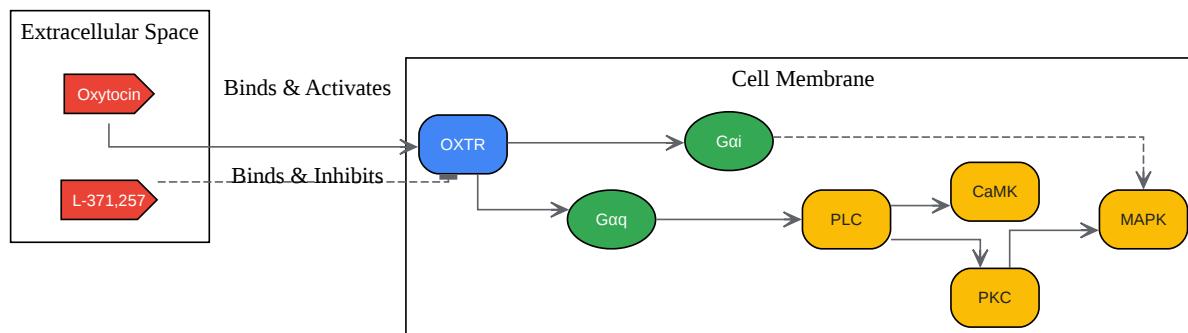
- High-Performance Liquid Chromatography (HPLC) system
- Calibrated pipettes and analytical balance

Procedure:

- Preparation of Supersaturated Solutions: Prepare a series of vials with a known excess amount of **L-371,257** powder. Add increasing volumes of DMSO to each vial.
- Equilibration: Tightly seal the vials and place them in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
- Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial without disturbing the pellet.
- Dilution: Dilute the collected supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.
- HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of **L-371,257**.
- Solubility Determination: The concentration of the saturated solution corresponds to the solubility of **L-371,257** in DMSO under the tested conditions.

Signaling Pathway

L-371,257 acts as an antagonist to the oxytocin receptor (OXTR), which is a G protein-coupled receptor (GPCR). The OXTR can couple to either Gαq or Gαi proteins to initiate downstream signaling cascades. These pathways can include the activation of phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and calcium/calmodulin-dependent kinase (CaMK)[5]. By blocking the binding of oxytocin to its receptor, **L-371,257** inhibits these signaling events.

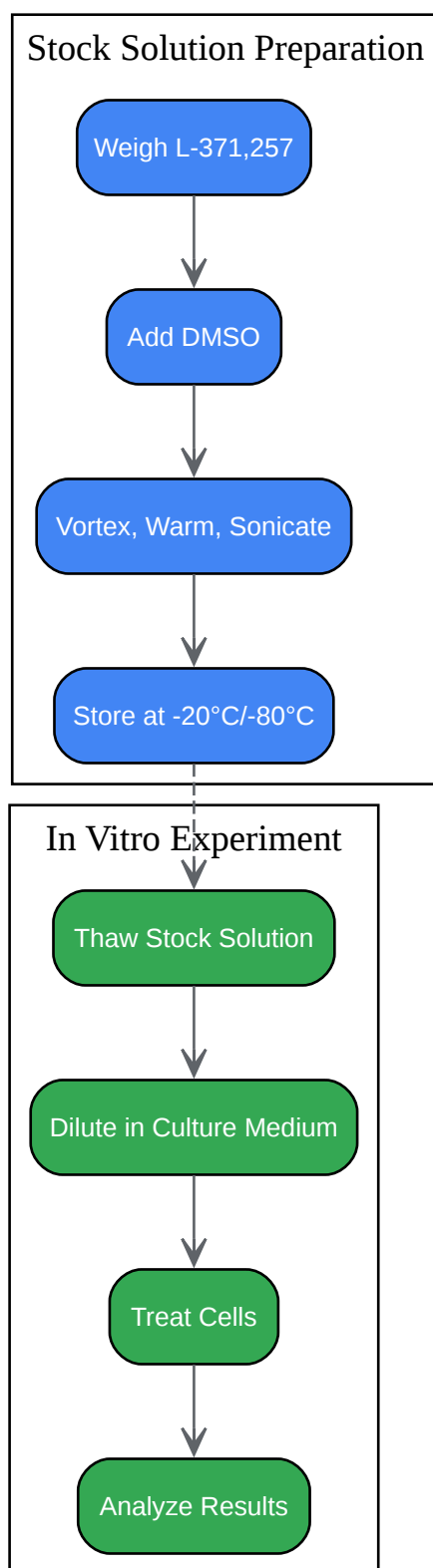


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Caption: **L-371,257** antagonism of the OXTR signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using an **L-371,257** stock solution for an in vitro experiment.



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Caption: Workflow for **L-371,257** stock preparation and use.

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